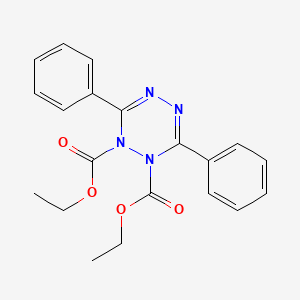

Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate

Description

Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate is a substituted 1,2,4,5-tetrazine derivative characterized by phenyl groups at the 3,6-positions and ester groups at the 1,2-positions. Its synthesis typically involves the reaction of 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine with ethyl chloroformate, yielding a non-planar six-membered ring with distinct bond lengths (e.g., C=N: 1.285 Å, N–N: 1.401 Å) and a twisted conformation . The lack of conjugation in the tetrazine core contributes to its unique electronic properties, making it a candidate for applications in bioorthogonal chemistry and materials science.

Properties

CAS No. |

683211-25-8 |

|---|---|

Molecular Formula |

C20H20N4O4 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate |

InChI |

InChI=1S/C20H20N4O4/c1-3-27-19(25)23-17(15-11-7-5-8-12-15)21-22-18(16-13-9-6-10-14-16)24(23)20(26)28-4-2/h5-14H,3-4H2,1-2H3 |

InChI Key |

KQLSKQKZYHPDDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C(=NN=C(N1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Procedure

Dihydrotetrazine Intermediate Preparation :

Esterification with Ethyl Chloroformate :

- The dihydrotetrazine (1.0 equiv) is treated with excess ethyl chloroformate (2.2 equiv) in anhydrous dichloromethane at 0°C. Triethylamine (3.0 equiv) is added dropwise to neutralize HCl.

- Reaction Conditions : Stirred for 12 h at 25°C, followed by aqueous workup and recrystallization from ethanol.

- Key Data : Yield = 65–70%; m.p. = 112–114°C.

Mechanistic Insights

The reaction selectively functionalizes the 1,2-positions of the tetrazine ring due to steric and electronic factors. X-ray crystallography confirms the non-planar "twist" conformation of the tetrazine core, with C=N bond lengths averaging 1.285 Å, indicating minimal conjugation.

Oxidative Aromatization of Dihydrotetrazine Esters

Diethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate can be oxidized to the fully aromatic tetrazine using strong oxidants:

Procedure

Oxidation with MnO₂ :

Alternative Oxidants :

Analytical Validation

- ¹H NMR : Aromatic protons appear as multiplet δ 7.45–7.65 ppm; ester methylene groups resonate at δ 4.35–4.50 ppm.

- MS (ESI+) : m/z = 423.1 [M+H]⁺.

Retro-Diels-Alder Approach

This method leverages the reactivity of preformed tetrazine esters with dienophiles:

Procedure

Tetrazine Precursor Synthesis :

Diethyl Ester Formation :

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Chloroformate Esterification | 65–70% | 12 h | Direct functionalization |

| Oxidative Aromatization | 75–82% | 6–24 h | High purity |

| Retro-Diels-Alder | 85–90% | 48 h | Scalability |

Challenges and Optimizations

- Regioselectivity : Competing 1,4-dihydro isomer formation during esterification is mitigated by low-temperature conditions (<10°C).

- Purification : Silica gel chromatography (hexane/EtOAc 4:1) effectively separates diethyl esters from monoester byproducts.

- Stability : The diethyl ester exhibits superior shelf stability compared to dimethyl analogs, with <5% decomposition after 6 months at 25°C.

Applications in Further Functionalization

The diethyl ester serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.

Reduction: Reduction reactions can yield dihydrotetrazine derivatives.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Tetrazine oxides.

Reduction: Dihydrotetrazine derivatives.

Substitution: Various substituted tetrazine derivatives depending on the substituent introduced.

Scientific Research Applications

Applications in Synthetic Chemistry

1. Building Blocks for Advanced Synthesis:

Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate serves as a versatile building block in organic synthesis. It can undergo various transformations to yield more complex molecules. For instance, it can be used in the synthesis of other tetrazine derivatives that exhibit enhanced properties for specific applications .

2. Bioorthogonal Chemistry:

Recent developments have highlighted the utility of tetrazine compounds in bioorthogonal reactions. This compound can participate in inverse electron-demand Diels-Alder reactions with strained alkenes or alkynes. This property is particularly valuable for labeling biomolecules in live cells without interfering with biological processes .

Applications in Materials Science

1. Energetic Materials:

The compound has been explored for its potential use in energetic materials due to its ability to release nitrogen gas upon decomposition. This characteristic is advantageous for applications such as propellants and explosives where rapid gas release is required .

2. Coordination Chemistry:

this compound can act as a ligand in coordination complexes with transition metals. These complexes often exhibit interesting magnetic and electronic properties that are useful in catalysis and material design .

Case Studies

Mechanism of Action

The mechanism of action of diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate involves its ability to participate in inverse electron demand Diels-Alder reactions. This reaction mechanism allows the compound to form stable adducts with various dienophiles, making it useful in bioconjugation and material science. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl 1,2,4,5-Tetrazine-3,6-Dicarboxylate

- Reactivity : Exhibits high reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions due to electron-withdrawing ester groups. However, it is unstable in aqueous or protic media, limiting its use in biological systems .

- Applications : Widely used in organic semiconductor synthesis (e.g., tetrafluoropentacenes) and as a precursor for heterocyclic compounds via retro-Diels-Alder reactions .

- Limitations : Hydrolysis-prone, with rapid decomposition in water .

Dipropyl 3,6-Diphenyl-1,2-Dihydro-1,2,4,5-Tetrazine-1,2-Dicarboxylate

- Structure: Similar to the diethyl analog but with propyl ester chains. The non-planar tetrazine ring and lack of conjugation are conserved, as confirmed by X-ray crystallography .

- Reactivity : Lower reactivity compared to dimethyl derivatives due to steric hindrance from bulkier ester groups.

3,6-Diphenyl-1,2,4,5-Tetrazine (Unsubstituted Ester)

- Reactivity : Higher reactivity than dimethyl or diethyl esters due to reduced steric bulk. Computational studies show that phenyl substituents lower distortion energy during cycloadditions, enhancing reaction rates .

- Applications : Used in bioorthogonal labeling and live-cell imaging due to balanced reactivity and stability .

Tetrazine Diamines (e.g., 1,2,4,5-Tetrazine-3,6-Diamine)

- Reactivity: Poor reactivity in IEDDA reactions due to electron-donating amino groups, which reduce the electron-deficient nature of the tetrazine core .

- Stability : More stable in water but unsuitable for applications requiring rapid kinetics .

Data Tables

Table 1: Key Properties of Selected Tetrazine Derivatives

| Compound | Reactivity (k, M⁻¹s⁻¹)* | Water Stability | Key Applications |

|---|---|---|---|

| Diethyl 3,6-diphenyl-tetrazine-dicarboxylate | Moderate | High | Materials science, Bioorthogonal chemistry |

| Dimethyl tetrazine-dicarboxylate | High | Low | Organic semiconductors, Retro-Diels-Alder |

| 3,6-Diphenyl-1,2,4,5-tetrazine | Very High | Moderate | Live-cell imaging |

| 1,2,4,5-Tetrazine-3,6-diamine | Low | High | Niche chemical synthesis |

*Reactivity values are qualitative comparisons based on cycloaddition kinetics .

Table 2: Structural and Electronic Comparisons

| Compound | C=N Bond Length (Å) | N–N Bond Length (Å) | Substituent Effects |

|---|---|---|---|

| Diethyl 3,6-diphenyl-tetrazine-dicarboxylate | 1.285 | 1.401 | Phenyl groups enhance stability |

| Dimethyl tetrazine-dicarboxylate | 1.280 | 1.395 | Ester groups increase reactivity |

| 3,6-Diphenyl-1,2,4,5-tetrazine | 1.290 | 1.410 | Minimal steric hindrance |

Research Findings

Electronic and Steric Effects

- Mono- vs. Di-Substitution: Mono-substituted tetrazines (e.g., 3-phenyl-1,2,4,5-tetrazine) exhibit higher reactivity than di-substituted analogs (e.g., 3,6-diphenyl) due to reduced Pauli repulsion and asynchronous transition states .

- Electron-Withdrawing Groups : Ester groups (e.g., in dimethyl/diethyl derivatives) enhance IEDDA reactivity but reduce stability in protic environments .

Comparative Cycloaddition Studies

- The 3,6-diphenyl-tetrazine reacts 10–100× faster with strained alkenes (e.g., norbornene) than its dimethyl ester counterpart, highlighting the role of substituent electronics .

Biological Activity

Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate is a compound belonging to the tetrazine family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenylhydrazine with diethyl oxalate under acidic conditions. This method has been optimized for yield and purity. The compound can also be derived from dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine through esterification reactions involving chloroformate derivatives .

Table 1: Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrazine Reaction | Phenylhydrazine + Diethyl oxalate | Acidic medium | High (up to 90%) |

| Esterification | Dimethyl 3,6-diphenyl-1,2-dihydro... | Chloroformate in base | Moderate (60-70%) |

This compound exhibits several biological activities primarily through its ability to participate in bioorthogonal reactions. These reactions are crucial for labeling and targeting biological molecules in therapeutic and diagnostic applications. The compound can undergo inverse-electron-demand Diels-Alder reactions with suitable dienophiles like trans-cyclooctenes .

Therapeutic Applications

Research indicates that derivatives of tetrazines have shown promise in various therapeutic areas:

- Anticancer Activity : Compounds similar to diethyl 3,6-diphenyl-1,2,4,5-tetrazine have been investigated for their potential as anticancer agents by inhibiting tumor growth through targeted delivery mechanisms .

- Neurological Disorders : Some studies suggest that tetrazine derivatives may modulate neurotransmitter systems and could be beneficial in treating conditions such as Huntington's disease and other neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a similar tetrazine derivative in vitro against various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations with minimal toxicity to normal cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another case study focused on the neuroprotective effects of tetrazines in models of oxidative stress. The compound exhibited a protective effect against neuronal cell death induced by oxidative agents. This suggests potential applications in neuroprotection and treatment strategies for neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for preparing diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate?

The synthesis typically involves cyclocondensation of substituted nitriles with hydrazine, followed by oxidation. For example, benzonitrile reacts with hydrazine hydrate at elevated temperatures to form dihydrotetrazine intermediates, which are oxidized using nitrous acid or other oxidizing agents. Subsequent esterification with ethyl chloroformate yields the diethyl ester derivative . Modifications in reaction conditions (e.g., temperature, stoichiometry) can optimize yields, though the phenyl substituents may slow reaction rates compared to alkyl-substituted analogs .

Q. How does this compound participate in inverse electron-demand Diels-Alder (iEDDA) reactions?

The tetrazine core acts as an electron-deficient diene, reacting with strained dienophiles (e.g., cyclopropenes, trans-cyclooctenes) to form 1,2-diazine cycloadducts. The reaction proceeds via a [4+2] mechanism, releasing nitrogen gas. Ethyl ester groups enhance electron-withdrawing effects, while phenyl substituents may reduce reactivity compared to methyl esters due to steric hindrance and electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm ester and phenyl group integration.

- Mass spectrometry : High-resolution MS verifies molecular weight (exact mass: 408.196 g/mol) .

- UV-Vis : The tetrazine ring exhibits strong absorbance in the 500–550 nm range due to π→π* transitions, useful for tracking reaction progress .

Advanced Research Questions

Q. How do substituents (phenyl vs. alkyl) influence the reactivity of tetrazines in iEDDA reactions?

Computational studies (e.g., distortion/interaction analysis) show that phenyl groups increase steric bulk and electron density, reducing reactivity. For example, 3,6-diphenyl-tetrazine reacts slower with dienophiles than dimethyl-tetrazine. However, phenyl groups enhance stability and modulate solubility, making the compound suitable for applications requiring prolonged shelf life .

Q. What strategies optimize bioorthogonal labeling using this tetrazine derivative?

- Reaction rate tuning : Pairing with fast-reacting dienophiles (e.g., bicyclononynes) compensates for its moderate reactivity.

- Orthogonality : Use with mutually orthogonal reactions (e.g., 5-phenyl-1,2,4-triazine/thiacycloheptyne) avoids cross-reactivity .

- Solubility engineering : Co-solvents (e.g., DMSO/water mixtures) improve compatibility in aqueous biological systems .

Q. Can this compound be integrated into polymeric or materials science applications?

Yes. Its tetrazine core enables post-polymerization modifications via iEDDA. For example:

- Energetic materials : High nitrogen content (~27%) contributes to energy density.

- Smart materials : Photoactive properties allow applications in sensors or optoelectronics. Challenges include balancing reactivity with thermal stability during processing .

Methodological Insights

Q. How are mechanistic studies of iEDDA reactions with this tetrazine conducted?

- Kinetic analysis : Pseudo-first-order rate constants are measured via UV-Vis or H NMR to assess dienophile compatibility.

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies and orbital interactions .

- Isotope labeling : N-labeled tetrazines track nitrogen elimination pathways .

Q. What are the limitations in using this compound for total synthesis of natural products?

- Steric hindrance : Bulky phenyl groups restrict access to certain dienophiles, limiting scaffold diversity.

- Functional group compatibility : Esters may require protection under basic conditions. Case studies (e.g., lycogarubin C synthesis) demonstrate successful applications but highlight the need for tailored reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.